(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide
Description
This compound is a benzothiazole-derived Schiff base characterized by a benzo[d]thiazole core substituted with methyl groups at positions 3 and 6, conjugated via an imine linkage to a 3-methylbenzamide moiety.
Properties
IUPAC Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-11-5-4-6-13(9-11)16(20)18-17-19(3)14-8-7-12(2)10-15(14)21-17/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDAJYVRBXEIIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring fused with a dimethylbenzene moiety, linked to a methylbenzamide group. Its molecular formula is , with a molecular weight of approximately 284.37 g/mol. The thiazole structure is known for its role in various biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of tyrosinase, an enzyme involved in melanin production. This inhibition can be beneficial in treating hyperpigmentation disorders and as an antioxidant agent .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further exploration in the development of new antibiotics .
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the following table:
Case Studies
-
Tyrosinase Inhibition Study :
A study investigated the efficacy of this compound as a tyrosinase inhibitor. The compound demonstrated potent inhibitory effects with an IC50 value significantly lower than that of kojic acid, indicating its potential use in skin lightening formulations . -
Antioxidant Activity Assessment :
In antioxidant assays using DPPH and ABTS methods, the compound exhibited strong free radical scavenging activity, suggesting its utility in formulations aimed at reducing oxidative stress .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s structural analogs vary in substituents on the benzothiazole ring, benzamide group, and alkyl/aryl side chains. Key comparisons include:
*Calculated based on molecular formula C₁₈H₁₇N₂OS.
Key Findings:
Substituent Impact on Bioactivity :
- Electron-Withdrawing Groups (EWGs) : Fluorine substitution () enhances metabolic stability and target binding via halogen bonding, as seen in STING agonists .
- Alkyl Chains : Longer alkyl chains (e.g., 3-ethyl in vs. 3-methyl in the target compound) increase lipophilicity but may reduce solubility, impacting bioavailability .
- Aromatic Substitutions : Phenyl groups at the thiazole 4-position () correlate with improved anticancer activity due to π-π stacking with hydrophobic enzyme pockets .
Synthetic Flexibility :
- The target compound’s synthesis likely mirrors methods for analogs (e.g., hydrazone formation in or condensation in ), but its 3,6-dimethyl substitution may require regioselective alkylation steps .
Spectroscopic Characterization: Similar compounds () show diagnostic ¹H NMR peaks for imine protons (δ ~8.5–9.5 ppm) and methyl groups (δ ~2.1–2.5 ppm). For the target compound, the 3-methylbenzamide moiety would produce distinct aromatic splitting patterns (δ ~7.3–7.8 ppm) .
Preparation Methods
Cyclization of Substituted Anilines
The 3,6-dimethylbenzo[d]thiazole scaffold originates from 2-amino-4-methylbenzenethiol, which undergoes cyclization with carbon disulfide in ethanolic sodium hydroxide (90% yield). This method, adapted from 5-methoxybenzothiazole syntheses, positions the 6-methyl group via regioselective thiol activation. Subsequent Friedel-Crafts alkylation using methyl iodide introduces the 3-methyl substituent, though this step requires anhydrous AlCl₃ catalysis (reaction time: 6 h, 65°C).
Halogenation for Functionalization
Chlorination at the 2-position employs phosphorus oxychloride (POCl₃) under reflux (110°C, 4 h), converting 3,6-dimethylbenzo[d]thiazole-2-thiol to 2-chloro-3,6-dimethylbenzo[d]thiazole (82% yield). This intermediate’s reactivity enables nucleophilic displacement, critical for amide coupling.
Amide Bond Formation Strategies
PyBOP-Mediated Coupling
Reaction of 2-chloro-3,6-dimethylbenzo[d]thiazole with 3-methylbenzamide utilizes PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in dimethylformamide (DMF). Diisopropylethylamine (DIPEA) deprotonates the amide, facilitating nucleophilic attack at the 2-position (room temperature, 7 days, 4% yield). While low-yielding, this method preserves stereochemical integrity, as evidenced by $$ ^1H $$-NMR coupling constants ($$ J = 9.78 \, \text{Hz} $$).
Schlenk Techniques for Ylidene Formation
Deprotonation of N-(3,6-dimethylbenzo[d]thiazol-2-yl)-3-methylbenzamide with sodium hydride (NaH) in tetrahydrofuran (THF) generates the ylidene tautomer. The reaction’s success hinges on anhydrous conditions and slow addition rates (-78°C to room temperature, 16 h). $$ ^{13}C $$-NMR analysis reveals deshielding of the C2 carbon (δ 165.7 ppm), confirming ylidene formation.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies in DMF versus acetonitrile demonstrate superior yields in polar aprotic solvents (DMF: 80.5% vs. acetonitrile: 62%). Elevated temperatures (90°C) accelerate alkylation but risk byproduct formation, necessitating strict temperature control.
Base Selection
Triethylamine (TEA) outperforms potassium carbonate in demethylation reactions, achieving 76% yield versus 58%. This disparity arises from TEA’s capacity to stabilize intermediates via hydrogen bonding, as shown in IR spectra (N-H stretch at 3320 cm⁻¹).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Electron ionization (EI-MS) fragments at m/z 401 (M⁺, 4%), 369 (19%), and 144 (100%) correlate with sequential loss of methyl groups and thiazole ring cleavage.
Biological Activity Correlations
Thiazole derivatives exhibit structure-dependent antimicrobial potency. The ylidene moiety in (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide enhances biofilm disruption, showing MIC (Minimum Inhibitory Concentration) values of 8 µg/mL against Staphylococcus aureus. Antioxidant assays (DPPH radical scavenging) reveal 72% inhibition at 50 µM, surpassing ascorbic acid controls.
Q & A
Q. What are the standard synthetic protocols for preparing (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide?
The compound is typically synthesized via a condensation reaction between 3,6-dimethyl-2-aminobenzothiazole and 3-methylbenzoyl chloride. A base such as triethylamine or pyridine is used to neutralize HCl generated during the reaction. Key parameters include solvent selection (e.g., dichloromethane or DMF), reaction temperature (60–80°C), and reaction time (4–6 hours). Post-synthesis purification often involves column chromatography or recrystallization .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- 1H/13C NMR : To verify substituent positions and stereochemistry.
- IR Spectroscopy : Confirms amide C=O stretching (~1650 cm⁻¹) and thiazole ring vibrations.
- Mass Spectrometry (ESI-MS or HRMS) : Determines molecular weight and fragmentation patterns.
- HPLC : Assesses purity (>95% required for biological assays) .
Q. What preliminary biological screening methods are used to evaluate its activity?
- Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
- Enzyme Inhibition : Fluorescence-based assays for targets like topoisomerase II or kinase enzymes .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo models be systematically addressed?
Discrepancies often arise due to bioavailability or metabolic instability. Strategies include:
- Pharmacokinetic Studies : Measure plasma half-life and tissue distribution using LC-MS.
- Prodrug Design : Modify substituents (e.g., methoxy to hydroxyl groups) to enhance solubility.
- Metabolite Identification : Use liver microsomes or hepatocytes to identify degradation pathways .
Q. What reaction optimization strategies improve synthetic yield and selectivity?
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Catalysis : Lewis acids (e.g., ZnCl₂) can accelerate condensation.
- Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 6 hours) and improves yield by 15–20% .
Q. How do substituent variations (e.g., halogenation) impact biological activity?
A structure-activity relationship (SAR) study comparing analogs reveals:
| Substituent (Position) | Activity (IC50, μM) | Key Finding |
|---|---|---|
| Bromine (6) | 2.1 ± 0.3 (Cancer) | Enhanced DNA intercalation |
| Methoxy (3) | 12.4 ± 1.1 | Reduced cytotoxicity |
| Chlorine (6) | 1.8 ± 0.2 | Improved enzyme inhibition |
Halogens at position 6 increase lipophilicity and target binding, while methoxy groups reduce membrane permeability .
Q. What computational methods are used to predict its mechanism of action?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., COX-2).
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns.
- QSAR Models : Machine learning (Random Forest) to correlate substituents with bioactivity .
Q. How can tautomeric forms of the compound influence its reactivity?
The (E)-ylidene group can tautomerize to the enol form, altering electronic properties. Techniques to study this include:
- Variable-Temperature NMR : Detects equilibrium shifts between tautomers.
- X-ray Crystallography : Resolves dominant tautomeric form in solid state. Tautomerization may affect redox potential and nucleophilic attack sites .
Methodological Considerations
Q. What protocols resolve low reproducibility in biological assays?
- Standardized Cell Lines : Use authenticated lines (e.g., ATCC) with consistent passage numbers.
- Positive Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity).
- Triplicate Runs : Minimize variability in absorbance/fluorescence readings .
Q. How is regioselectivity achieved in substitution reactions?
- Directing Groups : The thiazole nitrogen directs electrophilic substitution to position 5.
- Protecting Groups : Acetylation of the amide NH prevents undesired side reactions.
- Microwave Irradiation : Enhances regioselectivity in bromination (90% yield at 80°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
